[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]-(3-pyridin-3-ylazetidin-1-yl)methanone
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Overview
Description
[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]-(3-pyridin-3-ylazetidin-1-yl)methanone is a complex organic compound that features a unique combination of pyrrole, pyrazole, pyridine, and azetidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]-(3-pyridin-3-ylazetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the individual heterocyclic components, followed by their sequential coupling.
Preparation of 1-methylpyrrole: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of ammonia or primary amines.
Synthesis of pyrazole: Pyrazoles can be synthesized through the reaction of hydrazines with 1,3-diketones.
Formation of pyridine: Pyridine derivatives can be synthesized using various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Azetidine ring formation: Azetidines can be synthesized through the cyclization of β-amino alcohols or by the reduction of β-lactams.
The final step involves the coupling of these heterocyclic units under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and pyrazole rings, respectively.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: EDCI, DCC.
Bases: Triethylamine, pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may lead to the formation of pyrrolidones, while reduction of the pyridine ring can yield piperidines.
Scientific Research Applications
Chemistry
In chemistry, [3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]-(3-pyridin-3-ylazetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between different heterocyclic systems and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its multi-heterocyclic structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of [3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]-(3-pyridin-3-ylazetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]-(3-pyridin-3-ylmethyl)methanone: Similar structure but with a different substitution pattern on the azetidine ring.
[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]-(3-pyridin-3-ylmethyl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness
The uniqueness of [3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]-(3-pyridin-3-ylazetidin-1-yl)methanone lies in its combination of four different heterocyclic rings. This structure provides a diverse range of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]-(3-pyridin-3-ylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-21-7-3-5-16(21)14-8-15(20-19-14)17(23)22-10-13(11-22)12-4-2-6-18-9-12/h2-9,13H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATUJZNLCZHQHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N3CC(C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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